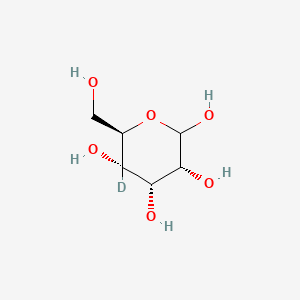

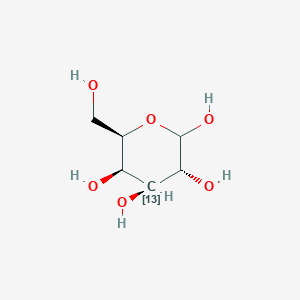

D-グルコース-4-C-d

概要

説明

D-Glucose-4-C-d is a derivative of D-glucose, a simple sugar that plays a crucial role as an energy source in living organisms. D-glucose is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group. It is naturally found in fruits, plants, and the blood of animals. D-Glucose-4-C-d is a modified form of D-glucose, where specific chemical modifications have been made to the fourth carbon atom.

科学的研究の応用

D-マンノースの生物学的生産

D-グルコース-4-C-dは、C-2位でグルコースのエピマーであり、マンナンの成分として自然界に存在する . ショ糖とD-グルコースの甘味度はそれぞれ60%と86%である . 低カロリーで無毒であるため、D-マンノースは食品、医薬品、化粧品、食品添加物業界で広く使用されている .

健康上の利点

This compoundは、免疫系、糖尿病、腸疾患、尿路感染症など、健康に多くの生理学的利点をもたらす . 免疫刺激剤、抗腫瘍剤、ビタミン、D-マンニトールの合成の出発物質として使用される .

スキンケア製品

This compoundは、スキンケア製品に使用されている。 たとえば、WivellとDeckner(1995)は、D-グルコース、D-マンノース、D-グルクロン酸を含むスキンケア製品を発明しており、これは肌を洗浄し保湿することができる .

酵素変換

This compoundは、様々な酵素によって触媒される。たとえば、C. saccharolyticusのCEaseは、D-グルコース、D-マンノース、D-キシロース、D-リキソース、D-フルクトースをC-2位でエピメリ化させることで触媒する .

D-グルコン酸の生成

グルコースオキシダーゼは、β-D-グルコースの酸化をD-グルコノ-δ-ラクトンに触媒し、副産物として過酸化水素(H 2 O 2)を生成し、分子状酸素が電子受容体として作用する . 最初の生成物は、D-グルコン酸に非酵素的に加水分解される .

ATP合成とROS生成

細胞内では、D-グルコースはATP合成を誘導し、ROSの生成を促進する<a aria-label="3: " data-citationid="dcd4598d-a595-0595-9243-ee424b387372-32" h="ID=SERP,5015.1" href="https://link.springer.com/chapter/10.1007/978-981-33-60

作用機序

Target of Action

D-Glucose, also known as dextrose, is a simple sugar that plays a vital role in the body’s metabolism . It is the primary energy source for most cells in the body and is particularly important for the brain and muscles during physical activity . The primary targets of D-Glucose are the cells that require energy, where it is used in the production of ATP, the main energy currency of the cell .

Mode of Action

D-Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis . It is also involved in the production of other biomolecules such as vitamin C .

Biochemical Pathways

D-Glucose is involved in several biochemical pathways, the most important of which is glycolysis . In glycolysis, glucose is broken down to produce pyruvate, ATP, and NADH . This process provides the cell with ATP under anaerobic conditions and also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Pharmacokinetics

D-Glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated . It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis) . It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation .

Result of Action

The result of D-Glucose action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . It also plays a role as a signaling molecule to control glucose and energy homeostasis . Moreover, it can act as precursors to generate other biomolecules such as vitamin C .

Action Environment

The action of D-Glucose is influenced by various environmental factors. For instance, the presence of oxygen is crucial for the complete breakdown of glucose in the process of aerobic respiration . Additionally, the pH level, temperature, and the presence of certain enzymes can also affect the rate at which glucose is metabolized .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-4-C-d typically involves the selective modification of the fourth carbon atom in the D-glucose molecule. This can be achieved through various chemical reactions, including oxidation, reduction, and substitution reactions. One common method involves the use of specific reagents to introduce the desired functional group at the fourth carbon position.

Industrial Production Methods: Industrial production of D-Glucose-4-C-d often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product. Enzymatic methods may also be

特性

IUPAC Name |

(3R,4R,5S,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KHOLKCTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@H](OC([C@@H]([C@@H]1O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

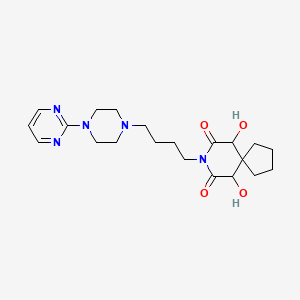

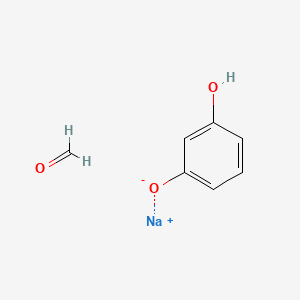

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[4-(hydroxymethyl)-2,3-dimethylcyclopentyl]-, [1S-(1alpha,2alpha,3alpha,4beta)]-](/img/new.no-structure.jpg)

![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)

![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)